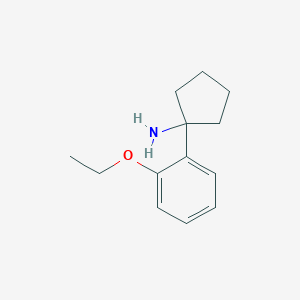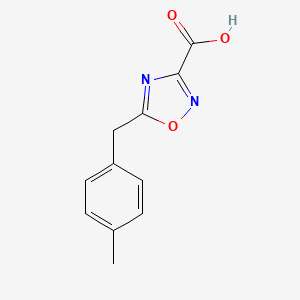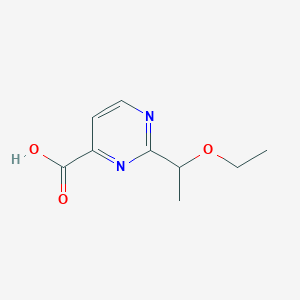
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid is a carboxylic acid derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its anticonvulsant properties and has a molecular weight of 196.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with ethoxyethyl groups under controlled conditions. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the target compound . The reaction conditions often involve the use of catalysts such as Pd(dppf)Cl2 and reagents like phosphorus trichloride for the reduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as carbonylation, hydrolysis, and purification to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino-substituted pyrimidines .
Applications De Recherche Scientifique
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be attributed to its ability to modulate neurotransmitter activity in the brain. The compound may also inhibit the expression and activity of certain inflammatory mediators, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Known for its antimicrobial and antifungal activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Studied for their anti-inflammatory effects.
Uniqueness
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid stands out due to its unique combination of anticonvulsant and anti-inflammatory properties. Its specific structure allows for targeted interactions with molecular pathways that are not as effectively modulated by similar compounds .
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(1-ethoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
GWMIEIMVWHUTQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=NC=CC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


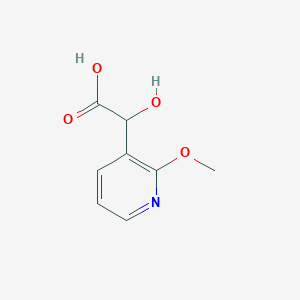
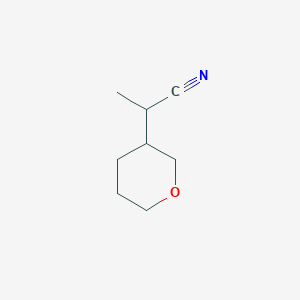
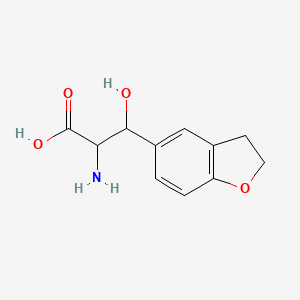




![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
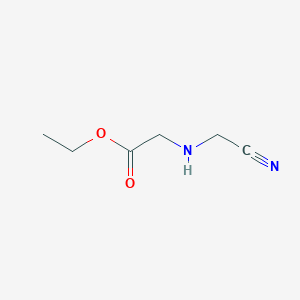
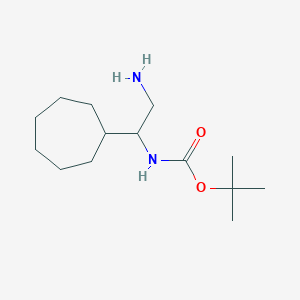

![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
